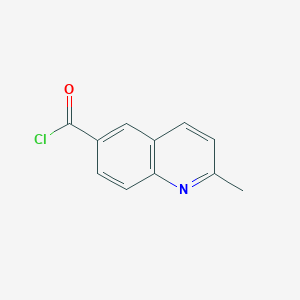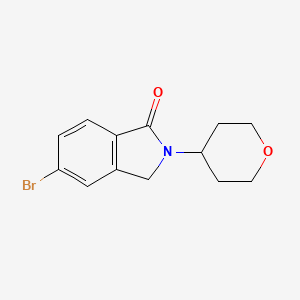
5-bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one
Descripción general
Descripción
“5-bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one” is a chemical compound with the CAS Number: 1614234-06-8 . It has a molecular weight of 296.16 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14BrNO2/c14-10-1-2-12-9 (7-10)8-15 (13 (12)16)11-3-5-17-6-4-11/h1-2,7,11H,3-6,8H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalytic Applications
Synthesis of Heterocyclic Compounds : Research has shown interest in pyrans and morpholine derivatives due to their diverse pharmacological activities and roles in biochemistry. Pyrans, including 2H-pyran and 4H-pyrans, constitute an important class of biologically active compounds. Their synthesis and exploration have been detailed, highlighting their significance in chemical and pharmaceutical industries (Asif & Imran, 2019).
Catalysis in Organic Synthesis : The use of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds demonstrates the compound's broad applicability in medicinal and pharmaceutical contexts. The review covers synthetic pathways employing various catalysts, emphasizing the importance of these structures in drug development (Parmar, Vala, & Patel, 2023).
Pharmacological Importance
- Biological Activity : The pharmacological profile of compounds structurally related to 5-bromo-2-(tetrahydro-2H-pyran-4-yl)isoindolin-1-one, such as isoquinoline derivatives, has been investigated. These studies reveal significant anti-fungal, anti-Parkinsonism, anti-tumoral, anti-viral, and other potentials, underscoring the therapeutic applications of these chemical structures (Danao et al., 2021).
Environmental and Material Applications
- Environmental Concentrations and Toxicology : While not directly related to the compound , research into polybrominated compounds, such as 2,4,6-tribromophenol, provides insight into the environmental implications of brominated organic compounds. These studies explore their concentrations, toxicokinetics, toxicodynamics, and environmental impact, offering a broader understanding of the compound's potential environmental relevance (Koch & Sures, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P271, P261, and P280 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
5-bromo-2-(oxan-4-yl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-10-1-2-12-9(7-10)8-15(13(12)16)11-3-5-17-6-4-11/h1-2,7,11H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWDYZFTXNJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC3=C(C2=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
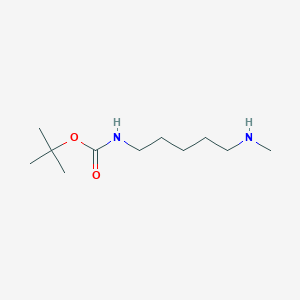
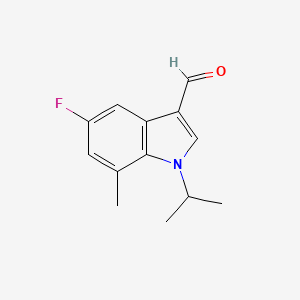
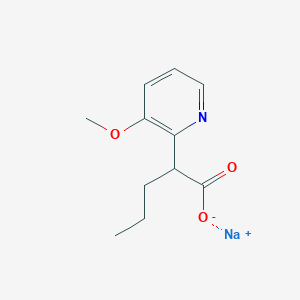
![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)
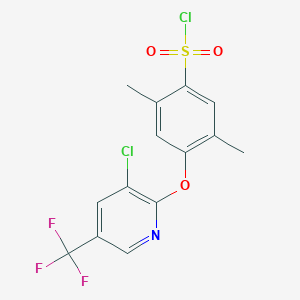

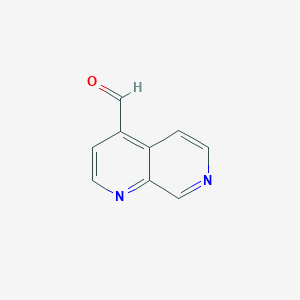
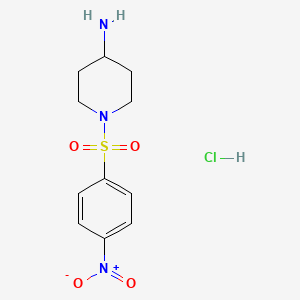
![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)
